molecular formula C8H12N2O B15089481 1-(5-Methoxy-pyridin-3-yl)-ethylamine

1-(5-Methoxy-pyridin-3-yl)-ethylamine

Cat. No.: B15089481
M. Wt: 152.19 g/mol
InChI Key: QOYFXTOTRSOBBT-UHFFFAOYSA-N
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Description

1-(5-Methoxy-pyridin-3-yl)-ethylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-pyridin-3-yl)-ethylamine typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-pyridin-3-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group or the ethylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(5-Methoxy-pyridin-3-yl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-pyridin-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(5-Methoxy-pyridin-3-yl)-ethylamine can be compared with other similar compounds, such as:

    5-Methoxy-pyridin-3-ol: This compound has a similar pyridine ring structure but lacks the ethylamine group.

    3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol: This compound has a similar methoxy-pyridine structure but with different substituents.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(5-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3

InChI Key

QOYFXTOTRSOBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)OC)N

Origin of Product

United States

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